molecular formula C25H27FN2O4 B5397500 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5397500
M. Wt: 438.5 g/mol
InChI Key: JPEZDWBNTSNCJS-XTQSDGFTSA-N
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Description

1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations, including waste management and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications.

Uniqueness

1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic molecule characterized by a complex structure featuring a pyrrol-2-one core. This compound has garnered attention for its potential biological activities, including interactions with various biological targets that may lead to therapeutic applications.

  • Molecular Formula : C26H31FN2O4
  • Molecular Weight : 454.5 g/mol
  • IUPAC Name : (4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]methylidene]pyrrolidine-2,3-dione

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The exact mechanism can involve:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pathways related to mood regulation and neurochemistry.
  • Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, potentially altering metabolic processes.

Pharmacological Studies

Recent studies have focused on the pharmacological properties of this compound, particularly its binding affinity and selectivity towards various biological targets:

Biological TargetBinding Affinity (Ki, nM)Selectivity
Serotonin Transporter (SERT)0.22 ± 0.09High
Dopamine Transporter (DAT)>1000Low
Norepinephrine Transporter (NET)>1000Low

These results indicate that the compound exhibits high selectivity for SERT over DAT and NET, suggesting potential applications in treating mood disorders and other conditions influenced by serotonin levels .

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits serotonin reuptake, leading to increased serotonin availability in synaptic clefts. This mechanism is crucial for developing antidepressants and anxiolytics .

Study 1: Efficacy in Animal Models

A study conducted on rat models evaluated the effects of the compound on serotonin levels in the brain. The results showed significant increases in serotonin concentrations in the hypothalamus, indicating effective penetration through the blood-brain barrier and prolonged retention in target areas .

Study 2: Comparative Analysis with Other Compounds

In a comparative analysis with other known SERT inhibitors, this compound exhibited superior binding affinity and selectivity. It was found to outperform traditional antidepressants in terms of receptor selectivity and efficacy in preliminary animal trials .

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O4/c1-5-14-32-19-10-11-20(16(2)15-19)23(29)21-22(17-6-8-18(26)9-7-17)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEZDWBNTSNCJS-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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